An In-depth Technical Guide to 2-Bromo-6-chloro-3-methoxypyridine
An In-depth Technical Guide to 2-Bromo-6-chloro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel molecular entities. The introduction of halogen substituents and electron-donating or -withdrawing groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2-Bromo-6-chloro-3-methoxypyridine, with the CAS number 1256819-37-0 , is a member of this important class of compounds.[1] While detailed public-domain data for this specific isomer is limited, this guide will provide a comprehensive overview of its properties, synthesis, and potential applications by drawing upon established principles of organic chemistry and data from its closely related isomers. Understanding the subtle yet significant differences in reactivity and properties between these isomers is paramount for any researcher working in this area.
This guide will delve into the known characteristics of the broader family of bromo-chloro-methoxypyridines to provide a predictive and comparative framework for working with 2-Bromo-6-chloro-3-methoxypyridine. We will explore the synthetic pathways, spectroscopic signatures, and safety considerations, with a strong emphasis on the practical application of this knowledge in a laboratory setting.
Physicochemical Properties and Structural Analysis
The precise arrangement of the bromo, chloro, and methoxy substituents on the pyridine ring dictates the molecule's electronic and steric properties, which in turn influence its reactivity and potential biological interactions.
| Property | Predicted/Inferred Value for 2-Bromo-6-chloro-3-methoxypyridine | Data from Isomer: 3-Bromo-2-chloro-6-methoxypyridine |
| CAS Number | 1256819-37-0[1] | 777931-67-6 |
| Molecular Formula | C₆H₅BrClNO | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol | 222.47 g/mol [2] |
| Physical Form | Likely a solid at room temperature | Colorless solid[2] |
| Melting Point | Not available | 64-65 °C[2] |
| Boiling Point | Not available | 243.8±35.0 °C at 760 mmHg[2] |
| Density | Not available | 1.6±0.1 g/cm³[2] |
The presence of both a bromine and a chlorine atom provides two distinct reactive sites for cross-coupling and nucleophilic substitution reactions. The methoxy group, being an electron-donating group, will influence the electron density of the pyridine ring, affecting its reactivity.
Synthesis Strategies: A Comparative Approach
Illustrative Synthesis of an Isomer: 3-Bromo-2-chloro-6-methoxypyridine
A documented synthesis for the isomer 3-Bromo-2-chloro-6-methoxypyridine involves the bromination of a chloro-methoxypyridine precursor.[2]
Reaction Scheme:
Caption: Synthesis of 3-Bromo-2-chloro-6-methoxypyridine.
Detailed Protocol (for 3-Bromo-2-chloro-6-methoxypyridine): [2]
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To a stirred solution of 2-chloro-6-methoxypyridine (1 equivalent) in acetonitrile (CH₃CN), add N-Bromosuccinimide (NBS) (1.5 equivalents) at room temperature.
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Reflux the resulting mixture for 24 hours.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
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Extract the product with ethyl acetate (EtOAc).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: n-hexane-EtOAc) to yield 3-bromo-2-chloro-6-methoxypyridine.
Causality Behind Experimental Choices:
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NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for the electrophilic bromination of electron-rich aromatic rings.
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Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of reaction and is relatively easy to remove.
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Aqueous Workup: The quench with sodium thiosulfate is to remove any unreacted NBS and bromine. The extraction isolates the organic product from the aqueous phase.
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Chromatography: This is a standard purification technique to separate the desired product from any side products or unreacted starting material.
Reactivity and Applications in Drug Discovery
Halogenated pyridines are invaluable building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4] The bromine and chlorine atoms on the pyridine ring serve as handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution (SₙAr).
General Principles of Reactivity:
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Cross-Coupling Reactions: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, the bromo substituent is typically more reactive than the chloro substituent, allowing for selective functionalization.
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Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions, the trend is often reversed, with chloro-substituted pyridines being more reactive than their bromo counterparts. The rate of reaction is influenced by the ability of the pyridine ring to stabilize the negative charge in the intermediate Meisenheimer complex and the leaving group ability of the halide.
Caption: Key reaction pathways for halogenated pyridines.
The presence of two different halogens in 2-Bromo-6-chloro-3-methoxypyridine offers the potential for sequential, site-selective modifications, making it a valuable intermediate for building molecular complexity.
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra for 2-Bromo-6-chloro-3-methoxypyridine are not publicly available, we can predict the key features based on the known spectroscopic data of its isomer, 3-Bromo-2-chloro-6-methoxypyridine.[2]
Spectroscopic Data for 3-Bromo-2-chloro-6-methoxypyridine: [2]
| Technique | Data |
| ¹H-NMR (500 MHz, CDCl₃) | δ: 7.72 (d, J=8.50 Hz, 1H), 6.58 (d, J=8.50 Hz, 1H), 3.92 (s, 3H) |
| ¹³C-NMR (125 MHz, CDCl₃) | δ: 162.4, 147.3, 143.8, 110.9, 110.1, 54.3 |
| IR (film, cm⁻¹) | 1584, 1551, 1466, 1408, 1344, 1306, 1256, 1155, 1121, 1022, 1009 |
| HR-MS (ESI-TOF) | Calcd for C₆H₆BrClNO [(M+H)⁺] 221.9316. Found 221.9314 |
Predicted Spectroscopic Features for 2-Bromo-6-chloro-3-methoxypyridine:
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¹H-NMR: One would expect to see two distinct aromatic proton signals, likely doublets, and a singlet for the methoxy group protons. The chemical shifts and coupling constants will differ from the 3-bromo-2-chloro isomer due to the different substitution pattern.
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¹³C-NMR: Six distinct carbon signals are expected, with their chemical shifts influenced by the attached substituents.
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IR: Characteristic peaks for the C-O-C stretch of the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-Cl stretching vibrations are anticipated.
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MS: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-chloro-3-methoxypyridine is not widely available, the safety precautions for closely related compounds should be strictly followed. For example, 2-Bromo-6-methoxypyridine is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5]
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-Bromo-6-chloro-3-methoxypyridine represents a potentially valuable, yet underexplored, building block for the synthesis of complex organic molecules. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from the rich chemistry of its isomers. This guide provides a foundational framework for researchers to approach the use of this compound, from designing synthetic routes to anticipating its reactivity and handling it safely. As the demand for novel chemical entities in drug discovery and materials science continues to grow, it is likely that the chemistry of 2-Bromo-6-chloro-3-methoxypyridine and its isomers will be further explored, leading to new and innovative applications.
References
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Fisher Scientific. (2024, February 2). Safety Data Sheet: 2-Bromo-6-methoxypyridine. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved from [Link]
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J&K Scientific. (n.d.). 2-Bromo-6-chloro-3-methoxypyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
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ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-chloro-4-methylpyridine. Retrieved from [Link]
